molecular formula C8H7FO3 B042768 Methyl 2-fluoro-4-hydroxybenzoate CAS No. 197507-22-5

Methyl 2-fluoro-4-hydroxybenzoate

Cat. No. B042768
M. Wt: 170.14 g/mol
InChI Key: WYSPMXSNCAFCFV-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . It is also known by other names such as “BENZOIC ACID, 2-FLUORO-4-HYDROXY-, METHYL ESTER” and “2-FLUORO-4-HYDROXYBENZOIC ACID METHYL ESTER” among others .


Synthesis Analysis

The synthesis of “Methyl 2-fluoro-4-hydroxybenzoate” involves a reaction with sulfuric acid at 90°C for 16 hours . The reaction solution is then concentrated, and the resulting colorless crystals are washed with water and dried to give the title compound .


Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-4-hydroxybenzoate” can be represented by the InChI code 1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 . The compound has a molecular weight of 170.14 g/mol .


Chemical Reactions Analysis

“Methyl 2-fluoro-4-hydroxybenzoate” can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2 . It is also an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-4-hydroxybenzoate” is a white to yellow solid . It has a molecular weight of 170.14 g/mol . The compound has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

    Inhibition of Cytosolic Phospholipase A2α

    • Summary of Application : Methyl 2-fluoro-4-hydroxybenzoate can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2α . Phospholipase A2α plays a crucial role in the production of eicosanoids, which are signaling molecules that mediate inflammation and other physiological responses.

    Synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic Acid Methyl Ester

    • Summary of Application : Methyl 2-fluoro-4-hydroxybenzoate is an intermediate in the synthesis of 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester .

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPMXSNCAFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625798
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-hydroxybenzoate

CAS RN

197507-22-5
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-methoxymethoxybenzoic acid (19.9 g, 100 mmol) in methanol (200 ml) is added conc. hydrochloric acid solution (0.5 ml, catalytic). The solution is heated at reflux overnight. The solution is evaporated in vacuo to give an off-white solid (16.9 g, 100%). δH (300 MHz, CD3OD) 3.83 (3H, s), 6.52 (1H, dd, J=2.3, 12.9 Hz), 6.63 (1H, dd, J=2.1, 8.5 Hz), 7.78 (1H, t, J=8.7 Hz); δC (75 MHz, CD3OD); m/z 170 [(M+), 10%], 139 [(M-OMe)+, 10%]52.34, 104.30, 104.34, 110.78, 112.48, 134.61, 134.96, 163.36, 163.61, 164,93, 165.03, 165.09, 165.19, 166.38, 166.46, 166.79, 167.03, 167.60, 167.65, 205.58.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-4-hydroxybenzoic acid (50.0 g) and concentrated sulfuric acid (10 mL) in methanol (700 mL) was stirred with heating at 90° C. for 16 hr. The reaction solution was concentrated, and the resulting colorless crystals were washed with water, and dried to give the title compound (51 g, yield 94%) as colorless crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-hydroxy-benzoic acid (5.32 g, 34.1 mmol) in methanol (21 mL) was added thionyl chloride (4.86 g, 3 mL, 40.9 mmol) dropwise and the reaction mixture was stirred at 40° C. for 3 hours. The reaction mixture was concentrated in vacuo and diluted with DCM (100 mL) and washed with aqueous saturated NaHCO3 (2×50 mL) solution. The organics were separated and dried with MgSO4, filtered and concentrated in vacuo to give methyl 2-fluoro-4-hydroxy-benzoate (2.3 g, 40%). ESI-MS m/z calc. 170.1. found 171.3 (M+1)+; Retention time: 0.84 minutes (3 min run).
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-fluoro-4-hydroxybenzoate
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Methyl 2-fluoro-4-hydroxybenzoate

Citations

For This Compound
9
Citations
LWL Woo, PM Wood, C Bubert, MP Thomas… - …, 2013 - Wiley Online Library
… Methyl 2-fluoro-4-hydroxybenzoate (11 a): A solution of 2-fluoro-4-hydroxybenzoic acid (5.30 g, 34.0 mmol) and conc. HCl (30 drops) in MeOH (100 mL) was heated at reflux for 12 h. …
WL He, X Wang, Z Yang, D Wang, H Cao - Liquid Crystals, 2016 - Taylor & Francis
… (S)-2-Fluoro-4-(octan-2-yloxy) benzoic acid and (S)-4-(octan-2-yloxy)benzoic acid were synthesised with methyl 2-fluoro-4-hydroxybenzoate and methyl 4-hydroxybenzoate as the …
Number of citations: 6 www.tandfonline.com
JC McKew, MA Foley, P Thakker… - Journal of medicinal …, 2006 - ACS Publications
… The Mitsunobu procedure used to synthesize 132 was applied to 75 and methyl 2-fluoro-4-hydroxybenzoate 112 to afford 89, which was used without further purification. …
Number of citations: 86 pubs.acs.org
H Zeng - 2023 - search.proquest.com
… To a solution of methyl 2-fluoro-4-hydroxybenzoate (170 mg, 1 mmol) in MeOH (5 mL) was added Hydrazine monohydrate (446 μL, 4.6 mmol), and the reaction mixture was heated at …
Number of citations: 2 search.proquest.com
FA Meijer, AOWM Saris, RG Doveston… - Journal of Medicinal …, 2021 - ACS Publications
… According to the general procedure for Mitsunobu coupling, alcohol 16 (0.050 g, 0.113 mmol) was reacted with methyl 2-fluoro-4-hydroxybenzoate (0.021 g, 0.124 mmol). The crude …
Number of citations: 10 pubs.acs.org
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (…
Number of citations: 2 pubs.acs.org
D Matsuda, M Kawamura, Y Kobashi… - Bioorganic & Medicinal …, 2018 - Elsevier
… The title compound was synthesized according to the procedure described for compound 13 from 51 and methyl 2-fluoro-4-hydroxybenzoate (quantitative yield). …
Number of citations: 10 www.sciencedirect.com
JM Salvino, S Patel, M Drew… - Journal of …, 2001 - ACS Publications
… The solution was evaporated in vacuo to give methyl-2-fluoro-4-hydroxybenzoate as an off-… in dry DMF (80 mL) was added methyl-2-fluoro-4-hydroxybenzoate (7.57 g, 44.5 mmol) in dry …
Number of citations: 30 pubs.acs.org
和田康弘 - 2018 - eprints.lib.hokudai.ac.jp
序論過活動膀胱 (Overactive Bladder, OAB) は 2002 年に国際禁制学会が定義した疾患である.[1] 過活動膀胱では, 主に蓄尿時に不髄意的に膀胱が収縮する排尿筋過活動により正常な蓄尿が…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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